N-(2-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide
Overview
Description
N-(2-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of an adamantane core, which is a highly stable and rigid structure, along with substituted phenyl groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide typically involves a multi-step process. One common method includes the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxyaniline and 4-methylaniline under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols are often employed.
Major Products Formed
The major products formed from these reactions include substituted adamantane derivatives, phenyl ketones, and various amine or alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the phenyl groups contribute to its binding affinity with target proteins or enzymes. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-1-adamantanecarboxamide
- 3-(4-methylphenyl)-1-adamantanecarboxamide
- N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide
Uniqueness
N-(2-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide is unique due to the specific substitution pattern on the phenyl groups, which influences its chemical reactivity and biological activity. The presence of both methoxy and methyl groups provides a distinct set of properties compared to other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-methylphenyl)adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-17-7-9-20(10-8-17)24-12-18-11-19(13-24)15-25(14-18,16-24)23(27)26-21-5-3-4-6-22(21)28-2/h3-10,18-19H,11-16H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVKNZCPZTFQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=CC=C5OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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